molecular formula C11H17NO4 B13150506 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid

Cat. No.: B13150506
M. Wt: 227.26 g/mol
InChI Key: IIYVNGKRPYFHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid is a bicyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound features a unique bicyclo[3.3.1]nonane framework, which is a rigid, non-planar structure. It contains two carboxylic acid groups and an amino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a borane-tetrahydrofuran (THF) complex, followed by oxidation to introduce the carboxylic acid groups . The reaction is usually carried out at elevated temperatures to ensure complete cyclization and formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid is unique due to its combination of amino and carboxylic acid functional groups within a rigid bicyclic framework. This structural feature imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

9-aminobicyclo[3.3.1]nonane-3,9-dicarboxylic acid

InChI

InChI=1S/C11H17NO4/c12-11(10(15)16)7-2-1-3-8(11)5-6(4-7)9(13)14/h6-8H,1-5,12H2,(H,13,14)(H,15,16)

InChI Key

IIYVNGKRPYFHGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)C2(C(=O)O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.